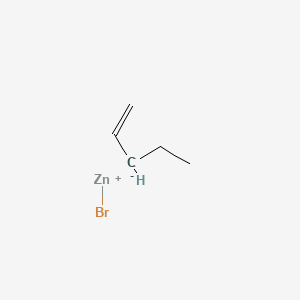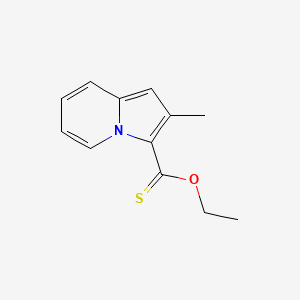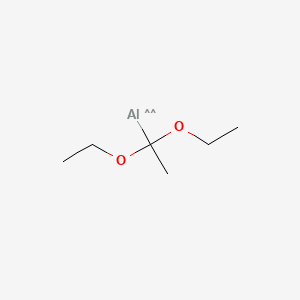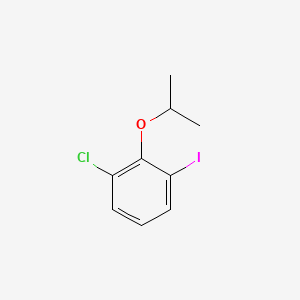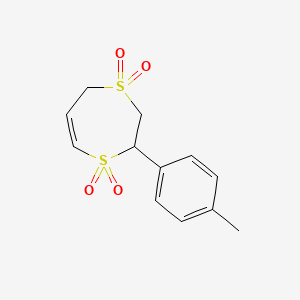
2,3-Dihydro-2-(4-methylphenyl)-1,4-dithiepine-1,1,4,4-tetroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-2-(4-methylphenyl)-1,4-dithiepine-1,1,4,4-tetroxide is a chemical compound that belongs to the class of dithiepine derivatives These compounds are characterized by a seven-membered ring containing two sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-2-(4-methylphenyl)-1,4-dithiepine-1,1,4,4-tetroxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylbenzaldehyde with a dithiol compound in the presence of an oxidizing agent. The reaction conditions often include:
Solvent: Common solvents used include dichloromethane or toluene.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Catalysts such as Lewis acids may be used to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-2-(4-methylphenyl)-1,4-dithiepine-1,1,4,4-tetroxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to the corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the sulfur atoms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydro derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
2,3-Dihydro-2-(4-methylphenyl)-1,4-dithiepine-1,1,4,4-tetroxide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-2-(4-methylphenyl)-1,4-dithiepine-1,1,4,4-tetroxide involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific pathways. The presence of sulfur atoms allows for the formation of disulfide bonds, which can affect protein structure and function.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1,4-dithiepine-1,1,4,4-tetroxide: Lacks the 4-methylphenyl group.
2,3-Dihydro-2-phenyl-1,4-dithiepine-1,1,4,4-tetroxide: Contains a phenyl group instead of a 4-methylphenyl group.
Uniqueness
The presence of the 4-methylphenyl group in 2,3-Dihydro-2-(4-methylphenyl)-1,4-dithiepine-1,1,4,4-tetroxide imparts unique chemical properties, such as increased hydrophobicity and potential for specific biological interactions
Properties
Molecular Formula |
C12H14O4S2 |
|---|---|
Molecular Weight |
286.4 g/mol |
IUPAC Name |
2-(4-methylphenyl)-3,5-dihydro-2H-1,4-dithiepine 1,1,4,4-tetraoxide |
InChI |
InChI=1S/C12H14O4S2/c1-10-3-5-11(6-4-10)12-9-17(13,14)7-2-8-18(12,15)16/h2-6,8,12H,7,9H2,1H3 |
InChI Key |
YCFMVBSPPADMPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CS(=O)(=O)CC=CS2(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


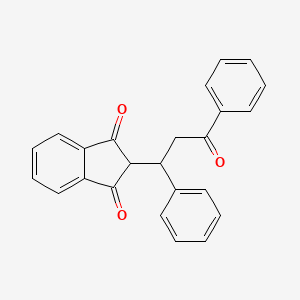
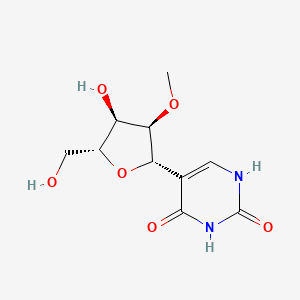

![(NE)-N-[1-(dimethylamino)propan-2-ylidene]hydroxylamine](/img/structure/B14754295.png)





